Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4'-fluoro-, hydrochloride
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Overview
Description
Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4’-fluoro-, hydrochloride is a synthetic compound that belongs to the class of butyrophenones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The unique structure of this compound includes a piperidine ring, a phenyl group, and various substituents that contribute to its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde with a ketone to form a β-hydroxy ketone.
Reduction: Using reducing agents like sodium borohydride to convert ketones to alcohols.
Substitution Reactions: Introducing substituents such as chlorine and fluorine through halogenation reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis using automated reactors. The process may include:
Batch Processing: Sequential addition of reagents and catalysts.
Continuous Flow Synthesis: Continuous introduction of reactants into a reactor for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation reactions can introduce or replace halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine, fluorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it may be used to study receptor interactions and signal transduction pathways.
Medicine
Medicinally, butyrophenone derivatives are known for their antipsychotic properties. This compound may be investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry
Industrially, it can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of butyrophenone derivatives typically involves interaction with neurotransmitter receptors in the brain. These compounds may act as antagonists at dopamine receptors, thereby modulating neurotransmission and exerting antipsychotic effects. The specific molecular targets and pathways involved can vary depending on the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known butyrophenone antipsychotic.
Droperidol: Another butyrophenone used as an antiemetic and antipsychotic.
Trifluperidol: A potent antipsychotic with a similar structure.
Uniqueness
The uniqueness of Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4’-fluoro-, hydrochloride lies in its specific substituents, which may confer distinct pharmacological properties compared to other butyrophenones.
Properties
CAS No. |
57257-41-7 |
---|---|
Molecular Formula |
C28H30Cl2FNO2 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
4-[4-[(4-chlorophenyl)-hydroxy-phenylmethyl]piperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C28H29ClFNO2.ClH/c29-25-12-10-23(11-13-25)28(33,22-5-2-1-3-6-22)24-16-19-31(20-17-24)18-4-7-27(32)21-8-14-26(30)15-9-21;/h1-3,5-6,8-15,24,33H,4,7,16-20H2;1H |
InChI Key |
ITNIXNNCCRHPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+](CCC1C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F.[Cl-] |
Origin of Product |
United States |
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